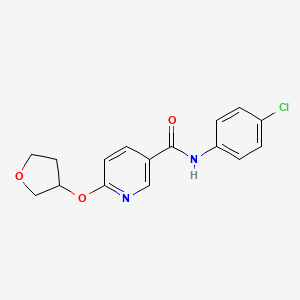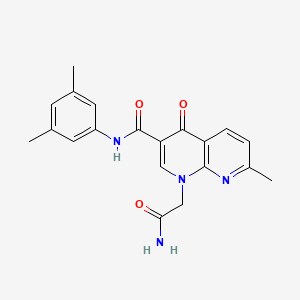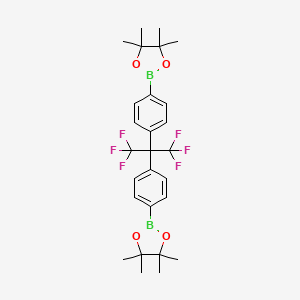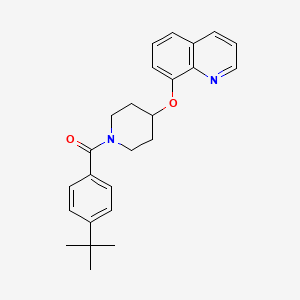
N-(4-chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C16H15ClN2O3 and its molecular weight is 318.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Analogues for Biochemical Analysis
Nicotinamide derivatives have been explored for their potential as fluorescent analogs of coenzymes like NAD(+), providing tools for biochemical analysis. For instance, a study by Barrio, Secrist, and Leonard (1972) synthesized a fluorescent analog of nicotinamide adenine dinucleotide, showcasing its utility in dehydrogenase-catalyzed reactions and offering a novel approach for studying enzymatic activities and coenzyme interactions (Barrio, Secrist, & Leonard, 1972).
Herbicidal Activity
Research on nicotinic acid derivatives, a related group, has demonstrated significant herbicidal activity, indicating potential agricultural applications. A study by Yu et al. (2021) on N-(arylmethoxy)-2-chloronicotinamides revealed promising herbicidal properties against various weeds, suggesting that modifications to the nicotinamide structure could yield effective herbicides (Yu et al., 2021).
Neuroprotective and Anti-inflammatory Properties
Nicotinamide has been identified for its neuroprotective and anti-inflammatory properties. Maiese et al. (2009) discussed how nicotinamide influences oxidative stress and various cellular pathways, impacting diseases related to immune dysfunction, diabetes, and aging. The study underscores nicotinamide's potential in developing therapeutic strategies against a broad spectrum of diseases (Maiese et al., 2009).
Antioxidant Effects
Nicotinamide is also recognized for its antioxidant capabilities, particularly in protecting brain mitochondria against oxidative damage. Kamat and Devasagayam (1999) demonstrated that nicotinamide could inhibit oxidative damage in rat brain mitochondria, indicating its potential as a protective agent against neurodegenerative diseases (Kamat & Devasagayam, 1999).
Synthesis and Structural Studies
Further research into nicotinamide derivatives focuses on their synthesis and structural analysis for various scientific applications. For example, a study on the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as nicotinic receptor probes highlights the diverse synthetic routes and potential applications in studying nicotinic receptor interactions (Zhang, Tomizawa, & Casida, 2004).
Properties
IUPAC Name |
N-(4-chlorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-12-2-4-13(5-3-12)19-16(20)11-1-6-15(18-9-11)22-14-7-8-21-10-14/h1-6,9,14H,7-8,10H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZKJWWZPYYXDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2417537.png)

![benzyl [9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/no-structure.png)

![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyl)ethanone](/img/structure/B2417542.png)
![N-benzyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2417544.png)
![N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2417546.png)
![4-(azepan-1-ylsulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2417547.png)
![N-(1-Cyanocyclohexyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2417548.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide](/img/structure/B2417553.png)

![5-[1-(4-chlorophenyl)cyclopentanecarbonyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2417556.png)

